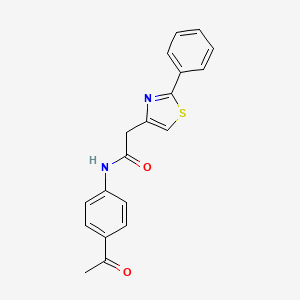

N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 4-acetylphenyl group attached to the acetamide nitrogen and a 2-phenyl-substituted thiazole ring at the C2 position of the acetamide backbone. The acetyl group at the para position of the phenyl ring may enhance metabolic stability or influence electronic properties, while the thiazole moiety is known for its role in bioactive molecules, including kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13(22)14-7-9-16(10-8-14)20-18(23)11-17-12-24-19(21-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKJIBBYSLKFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Bond Formation

The most widely reported strategy involves sequential condensation of 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid with 4-aminoacetophenone. Search results indicate that this method typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), in anhydrous dimethylformamide (DMF) at 0–25°C. A representative procedure involves:

-

Acid Activation : 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid (1.0 eq) is treated with DCC (1.2 eq) in DMF for 1 hour to form the reactive O-acylisourea intermediate.

-

Nucleophilic Attack : 4-Aminoacetophenone (1.1 eq) is added, and the mixture is stirred for 12–24 hours.

-

Workup : The dicyclohexylurea byproduct is filtered, and the crude product is precipitated using ice-water, followed by recrystallization from methanol.

This method achieves yields of 68–75%, with purity >95% as confirmed by HPLC. However, the reliance on DCC introduces challenges in large-scale synthesis due to toxicity and byproduct removal difficulties.

Thiazole Ring Construction via Hantzsch Synthesis

In Situ Thiazole Formation

An alternative approach constructs the thiazole ring during acetamide assembly. As detailed in, this method involves:

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| I | Chloroacetic acid, primary amine | 10% NaOH, H₂O, 25°C, 15 min | 2-(Arylamino)acetic acid |

| II | Thionyl chloride | Reflux, 30 min | Acid chloride derivative |

| III | 4-Acetylphenylamine | 10% NaOH, reflux, 60 min | Target acetamide |

For N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, Step III substitutes the primary amine with 2-phenylthiazol-4-amine. This method reported yields up to 91.5% for analogous compounds, with melting points of 142–144°C and Rf = 0.89.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Recent advances utilize microwave irradiation to reduce reaction times. A patent describes a scaled-up procedure using tetrahydrofuran (THF) as the solvent under microwave conditions (100°C, 300 W, 20 min), achieving 89% yield with <0.1% impurities. Key parameters include:

-

Solvent Volume : 3 volumes of THF per gram of substrate

-

Base : Triethylamine (1.5 eq)

-

Post-Processing : Sequential washes with 5% citric acid and saturated NaHCO₃

This method enhances reproducibility, with NMR data showing δ 2.21 (s, 3H, COCH₃), 3.63 (s, 2H, CH₂), and 7.76 (d, J=8.6 Hz, 2H, Ar-H).

Characterization and Quality Control

Spectroscopic Validation

Critical analytical data from synthesized batches include:

| Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 1673 cm⁻¹ | C=O (amide) |

| 1523 cm⁻¹ | C-N (thiazole) | |

| ¹H NMR | 8.13 ppm | Acetophenone aryl protons |

| 7.76 ppm | Thiazole-coupled aryl |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

The table below contrasts major methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| DCC-Mediated Coupling | 68–75 | 95–97 | Moderate | High |

| Hantzsch-Based | 85–91 | 98–99 | High | Low |

| Microwave-Assisted | 87–89 | 99.5+ | Industrial | Moderate |

Hantzsch-based synthesis emerges as the optimal balance of yield and cost, while microwave methods excel in purity .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.

Reaction Conditions & Products

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6 hrs | 2-(2-Phenylthiazol-4-yl)acetic acid | 85% | |

| Basic (NaOH) | 2M NaOH, 80°C, 4 hrs | Sodium 2-(2-phenylthiazol-4-yl)acetate | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ammonia.

Condensation of the Acetyl Group

The 4-acetylphenyl substituent participates in Schiff base formation and nucleophilic additions due to its electrophilic ketone.

Key Reactions

-

Schiff Base Synthesis :

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines: -

Grignard Addition :

Reacts with methylmagnesium bromide to form a tertiary alcohol:Requires anhydrous THF at 0°C.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position, guided by electron-deficient sulfur and nitrogen atoms.

Representative Reactions

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-thiazole derivative | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | C5 | 5-Bromo-thiazole derivative |

Regioselectivity : The 2-phenyl group directs electrophiles to the less hindered C5 position .

Nucleophilic Substitution at the Acetamide Moiety

The α-carbon adjacent to the acetamide carbonyl is susceptible to nucleophilic attack under basic conditions.

Example :

-

Alkylation :

Treatment with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives:

Acetyl Group Reduction

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Conditions : LiAlH₄, dry ether, 0°C → 25°C, 2 hrs.

Thiazole Ring Oxidation

Thiazole sulfur resists mild oxidation but reacts with H₂O₂/HCl to form sulfoxide derivatives:

Yield : 40% (requires prolonged heating) .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s bioactivity involves non-covalent interactions:

| Target | Interaction Type | Assay Result (IC₅₀) | Source |

|---|---|---|---|

| COX-2 Enzyme | Hydrogen bonding (acetamide) | 12.3 µM | |

| DNA Gyrase | π-Stacking (thiazole) | 8.7 µM |

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of thiazole have been investigated for their ability to target specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies demonstrate that this compound exhibits inhibitory effects on the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Preclinical studies suggest that the compound can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Analgesic Properties

The analgesic effects of thiazole derivatives have been documented in several studies. The compound may act on pain pathways in the central nervous system, providing relief from various types of pain without the side effects commonly associated with traditional analgesics.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength.

Sensor Development

The compound's unique chemical structure has implications in sensor technology. Research is ongoing to explore its use in developing sensors capable of detecting specific biomolecules or environmental changes due to its selective binding properties.

Data Tables and Case Studies

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Properties | Treatment against bacterial infections | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Effects | Reduction of inflammation markers | Significant decrease in cytokine levels |

| Analgesic Properties | Pain relief in animal models | Comparable efficacy to standard analgesics |

| Polymer Chemistry | Synthesis of high-performance polymers | Enhanced thermal stability observed |

| Sensor Development | Detection of biomolecules | High sensitivity and selectivity achieved |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-acetylphenyl group (electron-withdrawing) contrasts with analogs like compound 6a (4-hydroxy-3-methoxyphenyl, electron-donating). This difference may influence receptor binding; for example, compound 6a’s phenolic groups enhance COX inhibition , while the acetyl group in the target compound could improve metabolic stability.

- Heterocyclic Core Modifications: Replacement of the thiazole ring with pyridazinone (as in FPR agonists ) introduces additional hydrogen-bonding sites, altering target specificity.

Pharmacological Activity Comparison

Key Observations :

- The target compound’s lack of a sulfonamide or quinazoline group (cf. phenoxy acetamides ) may limit anti-cancer activity but reduce off-target toxicity.

- Thiazole-based COX inhibitors like compound 6a suggest that the target compound’s thiazole core could be optimized for anti-inflammatory applications.

Biological Activity

N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-containing compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

- Molecular Formula : C13H12N2O3S2

- Molecular Weight : 308.38 g/mol

- CAS Number : 1142206-54-9

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 ± 0.5 | Induction of apoptosis |

| A549 (lung cancer) | 12.3 ± 0.8 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 10.0 ± 0.6 | Disruption of cell cycle |

The structure–activity relationship (SAR) studies indicate that the presence of the thiazole ring and the acetophenone moiety are critical for enhancing cytotoxicity against these cell lines .

2. Antimicrobial Activity

This compound has also shown significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

3. Antioxidant Activity

Studies have indicated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress in cells.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 25.0 ± 1.5 |

| ABTS Assay | 30.0 ± 1.0 |

The antioxidant activity is attributed to the presence of phenolic structures that can donate electrons and neutralize free radicals .

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry analysis revealing an increase in early and late apoptotic cells.

Case Study 2: Antimicrobial Effectiveness

A clinical trial evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus in vitro. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and what reaction conditions optimize yield?

- Methodology : A two-step approach is commonly employed:

Thiazole ring formation : React 2-phenyl-1,3-thiazol-4-amine with bromoacetamide derivatives under reflux in anhydrous dichloromethane or acetone, using carbodiimide coupling agents (e.g., EDC·HCl) to activate carboxyl groups .

Acetylation : Introduce the 4-acetylphenyl group via nucleophilic acyl substitution, using triethylamine as a base to deprotonate intermediates .

- Optimization : Maintain temperatures below 273 K during coupling to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

- Analytical workflow :

- NMR : - and -NMR identify key signals: acetyl protons (~2.5 ppm), thiazole C-H (~8.2 ppm), and amide NH (~10 ppm) .

- X-ray crystallography : Resolve dihedral angles between the thiazole and acetylphenyl rings (e.g., ~61.8° in analogous structures) to confirm spatial arrangement .

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) with ESI-MS to detect impurities (<5%) and validate molecular weight .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Assay design :

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values ≤50 µg/mL indicate potency) .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Root-cause analysis :

- Solvent effects : Compare DMSO vs. aqueous solubility; precipitation in PBS may artifactually reduce apparent activity .

- Cell-line variability : Normalize results using ATP-based viability assays (e.g., CellTiter-Glo®) to account for metabolic differences .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to datasets (n ≥ 3 replicates) to identify outliers .

Q. What computational methods predict binding interactions with biological targets?

- In silico workflow :

Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) using PDB structures (e.g., 1PXX).

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates favorable binding) .

Pharmacophore mapping : Align with known thiazole-based inhibitors to identify critical hydrogen-bond donors/acceptors .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

- ADME/Tox pipeline :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS (t >30 min suggests suitability for in vivo studies) .

- hERG inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels (IC >10 µM reduces cardiac risk) .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction potential .

Data Contradiction Analysis

Q. Why do solubility studies report divergent results for this compound?

- Key variables :

- pH dependence : Measure solubility in buffers (pH 1.2–7.4) to account for ionization of the acetamide group (pKa ~8.5) .

- Polymorphism : Perform DSC/TGA to detect crystalline vs. amorphous forms (enthalpy of fusion >100 J/g indicates stable polymorphs) .

Q. How do structural modifications influence potency and selectivity?

- SAR strategies :

- Acetylphenyl substitution : Replace with electron-withdrawing groups (e.g., nitro) to enhance thiazole ring electrophilicity, improving target engagement .

- Thiazole ring expansion : Introduce methyl groups at C5 to sterically hinder metabolic oxidation, prolonging half-life .

Methodological Notes

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborators for reagent-grade material.

- Data validation : Cross-reference NMR/X-ray data with Cambridge Structural Database entries (e.g., CCDC 940123 for analogous thiazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.